molecular formula C13H15FN4O3S B2871530 N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzenesulfonamide CAS No. 1797659-99-4

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzenesulfonamide

Cat. No. B2871530
M. Wt: 326.35
InChI Key: MPDLBJOCAIIHKG-UHFFFAOYSA-N
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Description

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . It’s a white solid and is a useful nucleophilic catalyst for a variety of reactions .


Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Molecular Structure Analysis

The molecular structure of DMAP was confirmed by single-crystal X-ray diffraction (SXRD) techniques .


Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical And Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg. Its acidity (pKa) is 9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile) .

Scientific Research Applications

Improved Therapeutic Efficacy and Reduced Toxicity

Research has concentrated on enhancing the therapeutic effectiveness of 5-FU, a core component in treating a range of solid tumors, including colorectal and breast cancers. Fluoropyrimidines like capecitabine, UFT (ftorafur plus uracil), and S-1 (tegafur plus gimeracil and oteracil) are designed as prodrugs of 5-FU to increase its antitumor activity while aiming to minimize associated toxicities. These compounds undergo metabolic activation within the body, selectively targeting cancer cells and sparing healthy tissues, thus potentially offering a more favorable toxicity profile compared to 5-FU itself. The goal is to achieve more effective cancer treatment outcomes with fewer adverse effects, leveraging the unique pharmacological properties of these prodrugs (Malet-Martino & Martino, 2002), (Maehara, 2003).

Enhanced Drug Delivery Systems

The development of novel drug delivery systems, including those for N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzenesulfonamide, focuses on improving the bioavailability and pharmacokinetics of anticancer agents. By optimizing how these drugs are absorbed, distributed, metabolized, and excreted, researchers aim to enhance their efficacy against cancer cells. This involves sophisticated formulations that can directly target tumor tissues, potentially leading to improved therapeutic outcomes and reduced risk of systemic toxicity. The synthesis and characterization of related compounds underscore the significance of aminobenzenesulfonamide derivatives in pharmaceutical development, offering insights into creating more effective and less toxic therapeutic options for cancer treatment (Kaneda, 2020).

Pharmacogenetic Considerations

Pharmacogenetics plays a crucial role in tailoring cancer chemotherapy to individual patient genetic profiles, potentially relevant to the use and study of N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzenesulfonamide. By understanding genetic variations that affect drug metabolism—particularly those influencing enzymes like dihydropyrimidine dehydrogenase (DPD), crucial for metabolizing fluoropyrimidines—clinicians can personalize treatment plans to minimize toxicity and improve efficacy. This approach underscores the importance of genetic testing and biomarker identification in optimizing cancer treatment regimens and highlights the ongoing need for research in this area to fully realize the benefits of personalized medicine (Falvella et al., 2015).

Safety And Hazards

DMAP is considered hazardous. It’s toxic if swallowed or inhaled, and fatal in contact with skin. It causes skin irritation, serious eye damage, and may cause damage to organs (Nervous system) .

properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3S/c1-18(2)12-11(8-15-13(16-12)21-3)17-22(19,20)10-6-4-5-9(14)7-10/h4-8,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDLBJOCAIIHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzenesulfonamide

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